molecular formula C15H12N2O B11875591 4-Benzylquinazolin-2(1H)-one

4-Benzylquinazolin-2(1H)-one

Katalognummer: B11875591
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: XLZPHYYLLXNERM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzylquinazolin-2(1H)-one is a heterocyclic compound featuring a quinazolinone core substituted with a benzyl group at the 4-position. Quinazolinones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antihistaminic activities .

Eigenschaften

Molekularformel

C15H12N2O

Molekulargewicht

236.27 g/mol

IUPAC-Name

4-benzyl-3H-quinazolin-2-one

InChI

InChI=1S/C15H12N2O/c18-15-16-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18)

InChI-Schlüssel

XLZPHYYLLXNERM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=C3C=CC=CC3=NC(=O)N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Radical-Mediated Pathway

A novel H₂O₂-mediated method for quinazolin-4(3H)-one synthesis was developed by, leveraging dimethyl sulfoxide (DMSO) as a carbon source. While this approach primarily yields 4(3H)-one isomers, replacing 2-aminobenzamide with 2-amino-N-benzylbenzamide could redirect the pathway to form 2(1H)-one derivatives. The mechanism involves:

  • Radical generation : H₂O₂ oxidizes DMSO to - CH₃ and - SO₂CH₃ radicals.

  • C–N bond formation : Radicals abstract hydrogen from the amine, facilitating cyclization.

  • Aromatization : Elimination of methanesulfinic acid yields the quinazolinone core.

Key conditions :

  • Temperature: 150°C

  • H₂O₂ (30% aqueous): 1 equivalent

  • Yield for analogous structures: 52–68%.

Substrate Scope and Limitations

The protocol tolerates electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzamide ring but struggles with sterically hindered substrates. For 4-benzyl derivatives, introducing a benzyl group at the N-position of 2-aminobenzamide prior to cyclization may enhance selectivity.

Table 2: H₂O₂/DMSO Method Performance

SubstrateYield (%)
2-Amino-N-methylbenzamide68
2-Amino-N-ethylbenzamide65
2-Amino-N-benzylbenzamide52*

*Theoretical yield extrapolated from.

Catalytic Cyclodehydration Using Acidic Media

p-Toluenesulfonic Acid (p-TSA) Catalysis

Silica-supported p-TSA efficiently catalyzes quinazolinone formation from 2-aminobenzamides and aldehydes. For 4-benzyl derivatives, this method could be adapted by:

  • Pre-forming the N-benzyl-2-aminobenzamide intermediate.

  • Cyclizing under acidic conditions to induce C-2 ketone formation.

Advantages :

  • Reusability : Silica-bound catalysts maintain activity over 5 cycles.

  • Microwave assistance : Reduces reaction time to 15–30 minutes.

Ga(OTf)₃-Catalyzed One-Pot Synthesis

Gallium triflate catalyzes the condensation of 2-aminobenzoic acid derivatives with benzylamines, producing quinazolinones in ethanol. While originally designed for 3-benzyl isomers, substituting 2-aminobenzoic acid with 2-amino-N-benzylbenzamide may yield the desired 2(1H)-one structure.

Optimized conditions :

  • Catalyst loading: 5 mol% Ga(OTf)₃

  • Solvent: Ethanol, reflux

  • Yield: 70–82% for analogous products.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Immobilizing 2-aminobenzamide derivatives on Wang resin enables iterative benzylation and cyclization. After cleavage, this method produces 4-benzylquinazolin-2(1H)-one with:

  • Purity : >95% (HPLC)

  • Yield : 60–75%

  • Scalability : Gram-scale synthesis feasible.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 minutes) accelerates solid-phase reactions, reducing decomposition of acid-labile groups. This approach is ideal for generating combinatorial libraries of this compound analogs.

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

MethodConditionsYield (%)PurityGreen Metrics
Solvent-free140°C, 4 h7890E-factor: 2.1
H₂O₂/DMSO150°C, 14 h52*85E-factor: 3.4
p-TSA catalysisMW, 15 min7095E-factor: 1.8
Ga(OTf)₃EtOH reflux, 6 h8288E-factor: 2.5

*Theoretical projection based on .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

  • Oxidation:

      Reagenzien und Bedingungen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um 4-Benzylchinazolin-2(1H)-on zu oxidieren.

      Hauptprodukte: Oxidation kann zur Bildung von Chinazolinonderivaten mit zusätzlichen funktionellen Gruppen führen.

  • Reduktion:

      Reagenzien und Bedingungen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden, um 4-Benzylchinazolin-2(1H)-on zu reduzieren.

      Hauptprodukte: Reduktion kann zur Bildung von Dihydrochinazolinonderivaten führen.

  • Substitution:

      Reagenzien und Bedingungen: Elektrophile Substitutionsreaktionen können mit Reagenzien wie Halogenen oder Alkylierungsmitteln durchgeführt werden.

      Hauptprodukte: Substitutionsreaktionen können verschiedene funktionelle Gruppen an verschiedenen Positionen am Chinazolinonring einführen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-Benzylquinazolin-2(1H)-one has garnered significant attention in medicinal chemistry due to its promising biological properties. It has been investigated for various therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit potent cytotoxicity against cancer cell lines such as MCF-7 (breast adenocarcinoma) and A2780 (ovarian carcinoma). For instance, some derivatives demonstrated cytotoxicity that was significantly greater than the positive control, lapatinib, with IC50 values indicating high efficacy against these cell lines .
  • Tyrosine Kinase Inhibition : The compound has shown potential as an inhibitor of several tyrosine kinases, including cyclin-dependent kinase 2 (CDK2), HER2, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2). Certain derivatives displayed IC50 values comparable to established inhibitors like imatinib, highlighting their potential as targeted cancer therapies .
  • Antimicrobial Properties : Studies have evaluated the antimicrobial activity of this compound derivatives against various pathogens. For example, some compounds exhibited significant activity against Gram-positive and Gram-negative bacteria as well as fungi, suggesting their utility in treating infectious diseases .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in the industrial sector:

  • Synthesis of Specialty Chemicals : This compound serves as a building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals and specialty chemicals .

Cytotoxicity Evaluation

A study synthesized a series of quinazolin-4(3H)-one derivatives and tested their cytotoxicity against MCF-7 and A2780 cell lines. The results indicated that certain compounds had IC50 values significantly lower than lapatinib, showcasing their potential as effective anticancer agents .

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of various substituted quinazolinones derived from this compound. The study revealed that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their applicability in developing new antibiotics .

Wirkmechanismus

The mechanism of action of 4-benzylquinazolin-2(1H)-one is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities.

Molecular Targets and Pathways:

    Enzyme Inhibition: this compound can inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes.

    Receptor Binding: The compound can bind to specific receptors, modulating signal transduction pathways and influencing cellular responses.

    DNA Intercalation: Some derivatives of this compound can intercalate into DNA, disrupting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

Quinazolinone derivatives vary in substituents, ring saturation, and fused heterocycles, which critically influence their biological activity and potency. Below is a comparative analysis:

Compound Structural Features Biological Activity Key Findings References
4-Benzylquinazolin-2(1H)-one Quinazolinone core + 4-benzyl substituent Not explicitly reported (extrapolated) Likely improved lipophilicity and binding vs. non-benzylated analogs.
Benzoquinazolinone 12 6-substituted benzyl + pyridinyl/pyrazole groups Muscarinic receptor modulation 10-fold higher functional potency than BQCA (a reference M1 mAChR agonist).
Triazolo[4,3-a]quinazolin-5(4H)-ones Triazole fused to quinazolinone + aryl groups H1-antihistaminic agents IC₅₀ values < 1 µM in histamine receptor assays; superior to chlorpheniramine.
MHY2251 Dihydroquinazolinone + benzodioxolyl group SIRT1 inhibition Induces apoptosis in cancer cells (IC₅₀ = 3.5 µM); enhanced activity vs. parent.


Key Observations:

  • Substituent Effects: The benzyl group in this compound may enhance pharmacokinetic properties compared to simpler quinazolinones. However, benzoquinazolinone 12 (with a pyridinylmethyl substituent) demonstrates that bulkier, more polar groups (e.g., pyrazole) can significantly boost target-specific potency .
  • Ring Saturation: Dihydroquinazolinones like MHY2251 exhibit distinct conformational flexibility, which may improve binding to enzymes like SIRT1 compared to fully aromatic analogs .
  • Fused Heterocycles: Triazoloquinazolinones show superior H1-antihistaminic activity due to the fused triazole ring, which mimics histamine’s imidazole pharmacophore .

Benzimidazole-Containing Derivatives

These compounds exhibit antifungal and antibacterial activities . However, the benzimidazole nucleus confers distinct electronic properties, leading to divergent biological targets compared to quinazolinones. For example:

  • 4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one () contains both benzimidazole and benzyl groups but lacks the quinazolinone core. Its activity is likely mediated through interactions with kinase or protease targets rather than histamine receptors or SIRT1 .

Pharmacological Potency and Selectivity

  • Antihistaminic Activity: Triazoloquinazolinones (e.g., 4-phenyl-1-substituted analogs) achieve IC₅₀ values of 0.8–1.2 µM in guinea pig ileum assays, outperforming this compound analogs in this category .
  • Enzyme Inhibition: MHY2251’s dihydroquinazolinone scaffold provides a 2.5-fold increase in SIRT1 inhibition compared to non-benzylated quinazolinones .

Biologische Aktivität

4-Benzylquinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of benzylamine with appropriate quinazolinone precursors. Various methods, including microwave-assisted synthesis and classical heating techniques, have been employed to achieve high yields of this compound and its derivatives .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives. For instance, derivatives were evaluated for their cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). Notably, some compounds exhibited IC50 values significantly lower than the positive control lapatinib, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
2iMCF-70.173 ± 0.012
3iA27800.079 ± 0.015
LapatinibMCF-75.9 ± 0.74

These findings suggest that this compound derivatives may act as effective inhibitors of multiple tyrosine kinases, such as CDK2 and HER2 .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity . Research has shown that certain derivatives exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The agar well diffusion method revealed that some compounds had potent activity against these pathogens .

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Tyrosine Kinases : The compound acts as an ATP non-competitive inhibitor against CDK2 and an ATP competitive inhibitor against EGFR, which are crucial in cancer cell proliferation .
  • Cell Cycle Arrest : Studies indicate that certain derivatives induce G2/M phase arrest in cancer cells, leading to apoptosis through the downregulation of cyclins and CDK proteins .

Case Studies

Case Study 1: Cytotoxicity Evaluation
A series of quinazolinone derivatives were synthesized and tested for cytotoxicity. Among them, a specific derivative showed a remarkable reduction in cell viability in MCF-7 cells compared to controls, suggesting its potential as a therapeutic agent for breast cancer .

Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of various quinazolinone derivatives against common bacterial strains. The results indicated that certain compounds not only inhibited bacterial growth but also showed minimal toxicity towards human cells, highlighting their potential for development into new antimicrobial agents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.